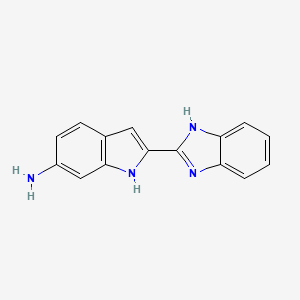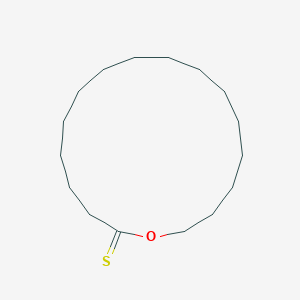
Propanimidamide, N-(1,1-dimethylethyl)-N'-dodecyl-3-(dodecylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its long alkyl chains and the presence of both amide and amine functional groups, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- typically involves the reaction of dodecylamine with an appropriate imidamide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction.
Chemical Reactions Analysis
Types of Reactions
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The amine and amide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecylamide oxides, while reduction could produce dodecylamines.
Scientific Research Applications
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- involves its interaction with molecular targets such as proteins and lipids. The long alkyl chains allow the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. The amide and amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Propanimidamide, N-(1,1-dimethylethyl)-N’-tetradecyl-3-(tetradecylamino)
- 2-Propenamide, N-(1,1-dimethylethyl)-
Uniqueness
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- is unique due to its specific combination of functional groups and long alkyl chains, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specialized applications in various fields.
This detailed article provides a comprehensive overview of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
105488-79-7 |
|---|---|
Molecular Formula |
C31H65N3 |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-tert-butyl-N'-dodecyl-3-(dodecylamino)propanimidamide |
InChI |
InChI=1S/C31H65N3/c1-6-8-10-12-14-16-18-20-22-24-27-32-29-26-30(34-31(3,4)5)33-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-29H2,1-5H3,(H,33,34) |
InChI Key |
PTMYOQVENNAGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCC(=NCCCCCCCCCCCC)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)

![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)










